3,3,3-trifluoro-N'-phenyl-2-(trifluoromethyl)propanehydrazide
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Overview
Description
3,3,3-trifluoro-N’-phenyl-2-(trifluoromethyl)propanehydrazide is a chemical compound with the molecular formula C10H8F6N2O It is characterized by the presence of trifluoromethyl groups and a phenyl ring, which contribute to its unique chemical properties
Preparation Methods
The synthesis of 3,3,3-trifluoro-N’-phenyl-2-(trifluoromethyl)propanehydrazide involves several steps. One common method includes the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propionyl fluoride with phenylhydrazine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,3,3-trifluoro-N’-phenyl-2-(trifluoromethyl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3,3,3-trifluoro-N’-phenyl-2-(trifluoromethyl)propanehydrazide has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved efficacy and stability.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N’-phenyl-2-(trifluoromethyl)propanehydrazide involves its interaction with molecular targets through its trifluoromethyl groups and phenyl ring. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
3,3,3-trifluoro-N’-phenyl-2-(trifluoromethyl)propanehydrazide can be compared with similar compounds such as:
3,3,3-trifluoro-N-phenyl-2-(trifluoromethyl)propanamide: This compound shares a similar structure but differs in the functional group attached to the phenyl ring.
3,3,3-trifluoro-2-(trifluoromethyl)propionic acid: Another related compound with a carboxylic acid group instead of the hydrazide group.
3-trifluoromethyl-α,α,α-trifluoroacetophenone: This compound has a ketone functional group and is used in different chemical applications.
Properties
Molecular Formula |
C10H8F6N2O |
---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
3,3,3-trifluoro-N'-phenyl-2-(trifluoromethyl)propanehydrazide |
InChI |
InChI=1S/C10H8F6N2O/c11-9(12,13)7(10(14,15)16)8(19)18-17-6-4-2-1-3-5-6/h1-5,7,17H,(H,18,19) |
InChI Key |
ACDXWSQWLMOGLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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